molecular formula C12H17F2N3O B6427113 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine CAS No. 2329238-14-2

4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine

Cat. No.: B6427113
CAS No.: 2329238-14-2
M. Wt: 257.28 g/mol
InChI Key: ZMQNFFPNOQCGBM-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine typically involves multi-step organic synthesis

  • Preparation of 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid

      Reagents: Acetylacetone, hydrazine hydrate, and acetic acid.

      Conditions: Reflux in ethanol.

      Reaction: Formation of the pyrazole ring through cyclization.

  • Formation of 4,4-Difluoropiperidine

      Reagents: Piperidine, difluoromethylating agents (e.g., diethylaminosulfur trifluoride).

      Conditions: Room temperature, inert atmosphere.

      Reaction: Introduction of the difluoromethyl group to the piperidine ring.

  • Coupling Reaction

      Reagents: 1,3,5-Trimethyl-1H-pyrazole-4-carboxylic acid, 4,4-difluoropiperidine, coupling agents (e.g., EDC, HOBt).

      Conditions: Room temperature, in the presence of a base (e.g., triethylamine).

      Reaction: Formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives of the pyrazole or piperidine rings.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions.

      Products: Reduced forms of the carbonyl group or other functional groups.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Basic medium.

      Products: Substituted derivatives at the difluoromethyl or pyrazole positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Conditions: Vary depending on the reaction type, typically involving control of temperature, pH, and solvent choice.

Scientific Research Applications

Chemistry

In chemistry, 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of difluoromethyl and pyrazole-containing molecules on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can influence the compound’s binding affinity and selectivity, while the pyrazole moiety may interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoro-1-(1H-pyrazole-4-carbonyl)piperidine: Lacks the trimethyl substitution on the pyrazole ring.

    1-(1,3,5-Trimethyl-1H-pyrazole-4-carbonyl)piperidine: Lacks the difluoromethyl group.

    4,4-Difluoro-1-(1H-pyrazole-4-carbonyl)piperazine: Contains a piperazine ring instead of piperidine.

Uniqueness

4,4-Difluoro-1-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperidine is unique due to the combination of the difluoromethyl group and the trimethyl-substituted pyrazole ring. This combination can result in distinct chemical and biological properties, such as enhanced metabolic stability and specific binding interactions with biological targets.

Properties

IUPAC Name

(4,4-difluoropiperidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O/c1-8-10(9(2)16(3)15-8)11(18)17-6-4-12(13,14)5-7-17/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNFFPNOQCGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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